SB234551 Binding Affinity: Superior ETA Ki and Enhanced Selectivity Ratio vs. SB209670, SB217242, and SB247083 [1]
SB234551 demonstrates the highest affinity for the cloned human ETA receptor and the greatest selectivity over the ETB receptor compared to other nonpeptide antagonists from the same research series [1]. In direct head-to-head radioligand binding assays, SB234551's ETA Ki of 0.1 nM is 2-fold lower (more potent) than SB209670 and 11-fold lower than SB217242 [1]. Crucially, its ETB Ki of 500 nM provides a 5,000-fold selectivity ratio, which is over 80-fold higher than that of SB209670, minimizing confounding ETB-mediated effects in vivo [1].
| Evidence Dimension | ETA and ETB receptor binding affinity (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | ETA Ki = 0.1 nM; ETB Ki = 500 nM; Selectivity Ratio (ETB/ETA) = 5,000 |
| Comparator Or Baseline | SB209670: ETA Ki = 0.2 nM, ETB Ki = 12 nM, Ratio = 60; SB217242: ETA Ki = 1.1 nM, ETB Ki = 111 nM, Ratio = 101; SB247083: ETA Ki = 0.4 nM, ETB Ki = 467 nM, Ratio = 1,168 |
| Quantified Difference | SB234551 exhibits a 5,000-fold selectivity ratio for ETA over ETB, compared to 60-fold for SB209670, 101-fold for SB217242, and 1,168-fold for SB247083 [1]. |
| Conditions | Radioligand binding assay using cloned human ETA and ETB receptors with [125I]-endothelin-1 [1]. |
Why This Matters
The 5,000-fold selectivity ratio ensures that at concentrations required to fully block ETA receptors, SB234551 will have negligible interaction with ETB receptors, enabling precise dissection of ETA-specific pharmacology without the confounding vasodilatory or clearance effects mediated by ETB.
- [1] Willette, R. N., et al. (1998). Plasma- and Cerebrospinal Fluid-Immunoreactive Endothelin-1: Effects of Nonpeptide Endothelin Receptor Antagonists with Diverse Affinity Profiles for Endothelin-A and Endothelin-B Receptors. Journal of Cardiovascular Pharmacology, 31, S149-S157. View Source
